molecular formula C11H13NO3 B1287224 3-(4-Morpholinylcarbonyl)phenol CAS No. 15789-05-6

3-(4-Morpholinylcarbonyl)phenol

Cat. No.: B1287224
CAS No.: 15789-05-6
M. Wt: 207.23 g/mol
InChI Key: PELYAGCBLDBUTI-UHFFFAOYSA-N
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Description

3-(4-Morpholinylcarbonyl)phenol: is a chemical compound with the molecular formula C11H13NO3 . It is characterized by the presence of a phenol group substituted with a morpholinylcarbonyl group at the third position. This compound has garnered interest due to its diverse biological and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinylcarbonyl)phenol typically involves the reaction of 3-hydroxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinylcarbonyl)phenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Quinones derived from the oxidation of phenols can be reduced back to hydroquinones.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include , , and .

    Oxidation: Reagents such as or are used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenols with electrophiles at the ortho and para positions.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

3-(4-Morpholinylcarbonyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Morpholinylcarbonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholinylcarbonyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Morpholinylcarbonyl)phenol
  • 3-(4-Piperidinylcarbonyl)phenol
  • 3-(4-Pyrrolidinylcarbonyl)phenol

Uniqueness

3-(4-Morpholinylcarbonyl)phenol is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biological Activity

3-(4-Morpholinylcarbonyl)phenol, with the molecular formula C11H13NO3 and CAS number 15789-05-6, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structure of this compound features a phenolic group substituted with a morpholinylcarbonyl moiety. This unique arrangement contributes to its reactivity and biological interactions. The compound is known for its ability to form hydrogen bonds due to the hydroxyl group in the phenol, enhancing its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic microorganisms effectively.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. The mechanism is believed to involve modulation of cellular pathways through interaction with specific enzymes or receptors, potentially leading to apoptosis in cancer cells .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit various enzymes, including histone lysine demethylases. This inhibition can affect gene expression and cellular processes, making it a candidate for further research in cancer therapy .

The biological effects of this compound are mediated through several mechanisms:

  • Hydrogen Bonding : The hydroxyl group in the phenolic structure allows for hydrogen bonding with biological macromolecules, facilitating interactions with proteins and nucleic acids.
  • Enzyme Interaction : The morpholinylcarbonyl group may interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Cellular Pathway Modulation : By affecting signaling pathways, this compound can influence cell proliferation, differentiation, and apoptosis.

Case Studies and Research Findings

A review of recent studies highlights the potential applications of this compound:

  • Antimicrobial Efficacy : In vitro assays have shown that derivatives exhibit strong antimicrobial activity against various pathogens. For example, one study reported a significant reduction in bacterial colony counts when treated with compounds related to this compound .
  • Cancer Cell Studies : Research involving cancer cell lines has indicated that treatment with this compound leads to reduced viability and increased apoptosis rates compared to untreated controls .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compound HighModerateYes
4-(4-Morpholinylcarbonyl)phenol ModerateLowNo
3-(4-Piperidinylcarbonyl)phenol LowModerateYes

This table illustrates that while this compound stands out in antimicrobial activity compared to its analogs, it also possesses significant potential as an anticancer agent.

Properties

IUPAC Name

(3-hydroxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-3-1-2-9(8-10)11(14)12-4-6-15-7-5-12/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYAGCBLDBUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611534
Record name (3-Hydroxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15789-05-6
Record name (3-Hydroxyphenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15789-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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